molecular formula C14H15BrN2O3 B12187070 N-[3-(6-bromo-1H-indol-1-yl)propanoyl]-beta-alanine

N-[3-(6-bromo-1H-indol-1-yl)propanoyl]-beta-alanine

Cat. No.: B12187070
M. Wt: 339.18 g/mol
InChI Key: OVIAQXAYTRBEOI-UHFFFAOYSA-N
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Description

N-[3-(6-Bromo-1H-indol-1-yl)propanoyl]-beta-alanine is a synthetic organic compound featuring a 6-bromo-substituted indole ring linked via a propanoyl spacer to beta-alanine. While specific physicochemical data (e.g., melting point, solubility) are unavailable in the provided evidence, its structural analogs offer insights into its behavior .

Properties

Molecular Formula

C14H15BrN2O3

Molecular Weight

339.18 g/mol

IUPAC Name

3-[3-(6-bromoindol-1-yl)propanoylamino]propanoic acid

InChI

InChI=1S/C14H15BrN2O3/c15-11-2-1-10-4-7-17(12(10)9-11)8-5-13(18)16-6-3-14(19)20/h1-2,4,7,9H,3,5-6,8H2,(H,16,18)(H,19,20)

InChI Key

OVIAQXAYTRBEOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2CCC(=O)NCCC(=O)O)Br

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations on the Indole Ring

The 6-position substituent on the indole ring significantly impacts molecular properties. Key analogs include:

Compound Name Substituent (Position 6) Peptide Chain Molecular Weight (g/mol) CAS Number
N-[3-(6-Bromo-1H-indol-1-yl)propanoyl]-beta-alanine Bromo Beta-alanine ~339 (estimated)* Not provided
N-{3-[6-(Benzyloxy)-1H-indol-1-yl]propanoyl}-beta-alanine Benzyloxy Beta-alanine 366.4 1219565-35-1
N-[3-(6-Chloro-1H-indol-1-yl)propanoyl]glycylglycine Chloro Glycylglycine 258.30 1219556-53-2

*Estimated based on the benzyloxy analog’s molecular weight (366.4 g/mol), with bromo (79.9 g/mol) replacing benzyloxy (107.12 g/mol).

  • Benzyloxy, being electron-donating, may reduce reactivity but improve lipid solubility .
  • Steric Effects : The bulky benzyloxy group could hinder interactions with biological targets compared to smaller halogens .

Variations in the Peptide Chain

The terminal peptide chain modulates solubility and target interactions:

  • Beta-alanine (target compound and benzyloxy analog): A non-proteinogenic amino acid with a three-carbon backbone, enhancing hydrophilicity compared to aromatic substituents.
  • Glycylglycine (chloro analog): A dipeptide with two glycine residues, increasing polarity and hydrogen-bonding capacity, which may improve aqueous solubility but reduce membrane permeability .

Functional Implications

Pharmacological Potential

  • Halogenated Analogs : Bromo and chloro derivatives are common in drug design for their ability to form halogen bonds with biomolecular targets (e.g., enzymes, receptors). Bromine’s larger atomic radius may strengthen these interactions compared to chlorine .
  • Benzyloxy Analogs : The benzyloxy group could enhance blood-brain barrier penetration due to increased lipophilicity, making it relevant for central nervous system-targeted therapies .

Biological Activity

N-[3-(6-bromo-1H-indol-1-yl)propanoyl]-beta-alanine is an indole derivative that has garnered attention for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties. This article explores its synthesis, mechanism of action, and biological evaluations based on diverse research findings.

Overview of the Compound

Chemical Structure and Properties

  • Molecular Formula: C14H15BrN2O3
  • Molecular Weight: 339.18 g/mol
  • IUPAC Name: 3-[3-(6-bromoindol-1-yl)propanoylamino]propanoic acid
  • Canonical SMILES: C1=CC(=CC2=C1C=CN2CCC(=O)NCCC(=O)O)Br

The compound features a bromine substituent at the 6th position of the indole ring, which is crucial for its biological activity. The presence of the bromine atom can enhance binding affinity to specific receptors or enzymes, influencing its pharmacological profile.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Bromination of Indole: Indole is brominated using bromine or N-bromosuccinimide (NBS).
  • Formation of Propanoyl Intermediate: The brominated indole is reacted with acryloyl chloride in the presence of a base.
  • Coupling with Beta-Alanine: The propanoyl intermediate is coupled with beta-alanine using coupling reagents like DCC and DMAP.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors involved in critical cellular pathways. The bromine atom enhances its reactivity and selectivity towards these targets, potentially leading to therapeutic effects.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity against various cancer cell lines. For instance:

  • Caco-2 Cells: Studies show a notable reduction in cell viability (39.8%) compared to untreated controls (p < 0.001).
  • A549 Cells: The compound demonstrated varying efficacy, with some derivatives showing enhanced activity against lung cancer cells.

Table 1 summarizes the anticancer activities observed in different studies:

CompoundCell LineViability (%)p-value
This compoundCaco-239.8<0.001
This compoundA549VariesNot specified

Antiviral Activity

Preliminary studies suggest potential antiviral properties against specific viral strains, although detailed mechanisms remain to be elucidated. The compound's interaction with viral proteins may inhibit replication processes, warranting further investigation.

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory effects. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, contributing to therapeutic applications in inflammatory diseases.

Comparison with Related Compounds

The biological activity of this compound can be compared with similar compounds:

CompoundKey DifferencesBiological Activity
N-[3-(4-bromo-1H-indol-1-yl)propanoyl]-beta-alanineBromine at the 4th positionDifferent reactivity and activity profile
N-[3-(5-bromo-1H-indol-1-yl)propanoyl]-beta-alanineBromine at the 5th positionAltered binding interactions
N-[3-(6-chloro-1H-indol-1-yl)propanoyl]-beta-alanineChlorine instead of brominePotentially reduced potency

Case Studies and Research Findings

Several studies have highlighted the promise of N-[3-(6-bromo-1H-indol-1-y)propanoyl]-beta-alanine in drug discovery:

  • Study on Anticancer Activity : In a controlled study, derivatives showed varying degrees of cytotoxicity against different cancer cell lines, suggesting structure-dependent activity.
  • Evaluation of Antiviral Properties : Ongoing research aims to clarify its efficacy against viral infections through mechanistic studies.
  • Anti-inflammatory Investigations : Experimental models indicate potential benefits in reducing inflammation markers.

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